molecular formula C23H19ClN4O B1684029 WAY-151932 CAS No. 220460-92-4

WAY-151932

Cat. No.: B1684029
CAS No.: 220460-92-4
M. Wt: 402.9 g/mol
InChI Key: JXKQHDZUZGKDGO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of VNA-932 involves several steps, starting with the conversion of 2-chloro-4-fluorobenzoic acid to its acid chloride form using oxalyl chloride and a catalytic amount of dimethylformamide. This intermediate is then coupled with pyrrolobenzodiazepine to form the corresponding amide. The fluorine atom in this amide is displaced by the sodium salt of 3-methylpyrazole, resulting in a mixture of the desired compound and its regioisomer, which are separated by column chromatography .

Chemical Reactions Analysis

VNA-932 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly involving the displacement of halogen atoms. Common reagents used in these reactions include sodium hydride, potassium tert-butoxide, and dimethylformamide.

Scientific Research Applications

VNA-932 has been extensively studied for its scientific research applications, including:

    Chemistry: Used as a reference compound in the study of vasopressin receptor agonists.

    Biology: Investigated for its effects on cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) formation.

    Medicine: Explored for its potential therapeutic applications in treating conditions such as diabetes insipidus and urinary incontinence.

    Industry: Utilized in the development of new pharmacological agents targeting vasopressin receptors

Mechanism of Action

VNA-932 exerts its effects by binding to and activating vasopressin V2 receptors. This activation stimulates the formation of cyclic adenosine monophosphate (cAMP) in cells expressing these receptors. The increase in cAMP levels leads to various downstream effects, including the regulation of water reabsorption in the kidneys and modulation of urine volume .

Comparison with Similar Compounds

VNA-932 is unique in its high affinity and selectivity for vasopressin V2 receptors compared to other similar compounds. Some similar compounds include:

VNA-932’s uniqueness lies in its potent agonistic activity at the vasopressin V2 receptor, making it a valuable tool in both research and potential therapeutic applications.

Properties

IUPAC Name

[2-chloro-4-(3-methylpyrazol-1-yl)phenyl]-(6,11-dihydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O/c1-16-10-12-28(25-16)18-8-9-20(21(24)13-18)23(29)27-15-19-6-4-11-26(19)14-17-5-2-3-7-22(17)27/h2-13H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKQHDZUZGKDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220460-92-4
Record name WAY-151932
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220460924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WAY-151932
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC7IZ88XD2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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